molecular formula C10H12Cl2O2S2 B1459183 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride CAS No. 165590-45-4

4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride

Cat. No. B1459183
M. Wt: 299.2 g/mol
InChI Key: MAHRLZDACSJAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O2S2 . It has a molecular weight of 299.24 .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride, can be achieved through various methods. One such method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts using NaClO2 . This procedure is environmentally friendly and yields diverse sulfonyl chlorides . Another method involves the chlorosulfonation of S-alkylisothiourea salts using N-chlorosuccinimide .

Scientific Research Applications

Synthetic Applications and Environmental Impact

  • Trifluoromethanesulfonyl Chloride Applications : A review by Chachignon, Guyon, and Cahard (2017) on the application of trifluoromethanesulfonyl chloride, CF3SO2Cl, outlines its utility in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds. This compound, similar in reactivity to sulfonyl chlorides like "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," showcases the versatility of sulfonyl chlorides in electrophilic chlorination and their role in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

  • Environmental Impact of Chlorinated Compounds : Krijgsheld and Gen (1986) assessed the environmental impact of chlorophenols, highlighting the moderate to considerable toxicity to aquatic life. The research provides insights into the environmental behavior of chlorinated compounds, which shares structural elements with "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," indicating the importance of understanding the ecological consequences of such chemicals (Krijgsheld & Gen, 1986).

Pharmacological Potential

  • Antitumor and Antibacterial Agents : Azevedo-Barbosa et al. (2020) reviewed the medicinal chemistry aspects of sulfonamides, covering their discovery, structure-activity relationship, and mechanisms of action. The sulfonamide group, a key feature in "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride," is highlighted for its significance in the development of bioactive substances with antibacterial, antifungal, antiparasitic, antioxidant, and antitumor properties (Azevedo-Barbosa et al., 2020).

  • Sulfonamides in Drug Discovery : Zhao et al. (2018) emphasized the structural diversity and pharmacological properties of sulfonamide-containing analogues, underlining their role in the development of new therapeutic agents for treating various diseases. This underscores the potential of compounds like "4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride" to contribute to medicinal chemistry and drug discovery (Zhao et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)sulfanylbutane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2S2/c11-9-3-5-10(6-4-9)15-7-1-2-8-16(12,13)14/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRLZDACSJAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCCCCS(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Chlorophenyl)sulfanyl]butane-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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